molecular formula C20H18Br2S B14191775 3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene CAS No. 925913-06-0

3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene

Katalognummer: B14191775
CAS-Nummer: 925913-06-0
Molekulargewicht: 450.2 g/mol
InChI-Schlüssel: OYBDISLPSBMCOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms and two 3,5-dimethylphenyl groups attached to the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene typically involves the bromination of 2,5-bis(3,5-dimethylphenyl)thiophene. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the 3 and 4 positions of the thiophene ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Organometallic reagents such as Grignard reagents or organolithium compounds.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

    Reduction Reactions: Lithium aluminum hydride or other strong reducing agents.

Major Products Formed

    Substitution Reactions: Various substituted thiophenes depending on the substituent introduced.

    Coupling Reactions: Biaryl compounds with extended conjugation.

    Reduction Reactions: 2,5-bis(3,5-dimethylphenyl)thiophene.

Wissenschaftliche Forschungsanwendungen

3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene is used in several scientific research fields:

Wirkmechanismus

The mechanism of action of 3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene involves its interaction with various molecular targets, depending on the specific application. In coupling reactions, it acts as a substrate that undergoes oxidative addition and transmetalation steps facilitated by palladium catalysts . In biological systems, its interactions with proteins and other biomolecules are studied to understand its potential effects and applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene is unique due to the presence of the 3,5-dimethylphenyl groups, which can influence its electronic properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and materials with specific electronic characteristics.

Eigenschaften

CAS-Nummer

925913-06-0

Molekularformel

C20H18Br2S

Molekulargewicht

450.2 g/mol

IUPAC-Name

3,4-dibromo-2,5-bis(3,5-dimethylphenyl)thiophene

InChI

InChI=1S/C20H18Br2S/c1-11-5-12(2)8-15(7-11)19-17(21)18(22)20(23-19)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3

InChI-Schlüssel

OYBDISLPSBMCOI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)C2=C(C(=C(S2)C3=CC(=CC(=C3)C)C)Br)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.